molecular formula C6H12OS B14488428 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene CAS No. 64349-07-1

1-[(2-Methoxyethyl)sulfanyl]prop-1-ene

Cat. No.: B14488428
CAS No.: 64349-07-1
M. Wt: 132.23 g/mol
InChI Key: FMRRBHOYOPTKLD-UHFFFAOYSA-N
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Description

1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is an organic compound characterized by the presence of a sulfanyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxyethane with sodium sulfide, followed by the addition of propenyl magnesium bromide. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, and low temperatures.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted propene derivatives.

Scientific Research Applications

1-[(2-Methoxyethyl)sulfanyl]prop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function and activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 1-[(2-Methylpropyl)sulfanyl]prop-1-ene
  • 1-[(2-Ethoxyethyl)sulfanyl]prop-1-ene
  • 1-[(2-Propoxyethyl)sulfanyl]prop-1-ene

Uniqueness: 1-[(2-Methoxyethyl)sulfanyl]prop-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

64349-07-1

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-(2-methoxyethylsulfanyl)prop-1-ene

InChI

InChI=1S/C6H12OS/c1-3-5-8-6-4-7-2/h3,5H,4,6H2,1-2H3

InChI Key

FMRRBHOYOPTKLD-UHFFFAOYSA-N

Canonical SMILES

CC=CSCCOC

Origin of Product

United States

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